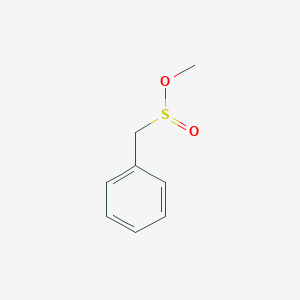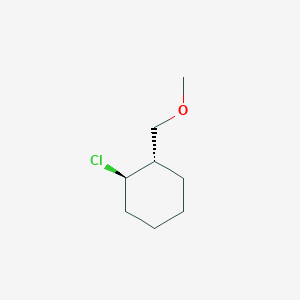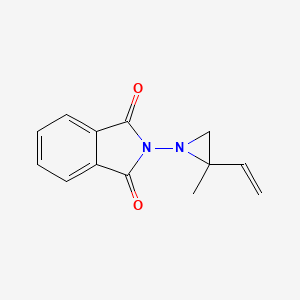![molecular formula C8H16N2O B14479196 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol CAS No. 64930-01-4](/img/structure/B14479196.png)
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol typically involves the reaction of dimethylamine with a suitable alkyne precursor. One common method is the reaction of dimethylamine with but-3-yn-1-ylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various amines.
Scientific Research Applications
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine and alcohol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethan-1-ol
- But-3-yn-1-ylbenzene
- 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol
Uniqueness
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol is unique due to its combination of amine and alcohol functional groups, as well as its alkyne moiety. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications.
Properties
CAS No. |
64930-01-4 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-[2-(dimethylamino)but-3-ynylamino]ethanol |
InChI |
InChI=1S/C8H16N2O/c1-4-8(10(2)3)7-9-5-6-11/h1,8-9,11H,5-7H2,2-3H3 |
InChI Key |
DJIBPUPWZYWALJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNCCO)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
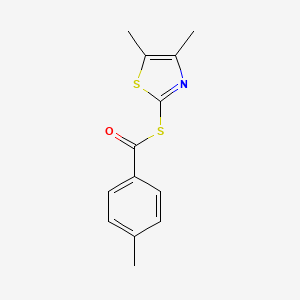
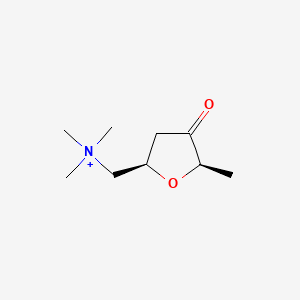
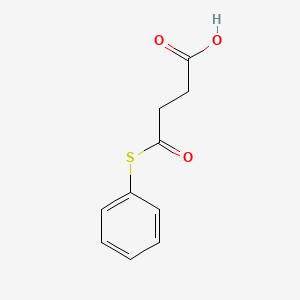
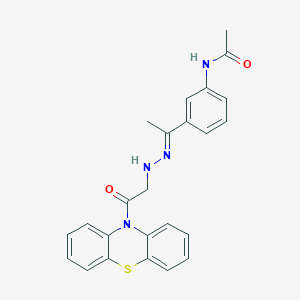
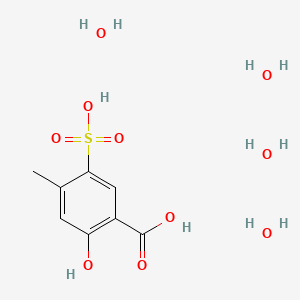
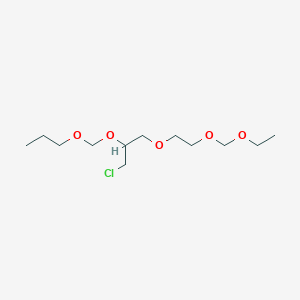
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
